1-Benzoyl-2-formylpyrrolidine

Catalog No.
S8817754
CAS No.
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
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1-Benzoyl-2-formylpyrrolidine

Product Name

1-Benzoyl-2-formylpyrrolidine

IUPAC Name

1-benzoylpyrrolidine-2-carbaldehyde

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2

InChI Key

RBEVVYBWLHKEEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C=O

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name for this compound is 1-benzoyl-2-formylpyrrolidine, derived from the parent pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom). The numbering begins at the nitrogen atom, with the benzoyl group (-C(=O)C₆H₅) at position 1 and the formyl group (-CHO) at position 2. This nomenclature aligns with the priority rules for substituents, where the benzoyl group takes precedence over the formyl group due to its higher molecular complexity.

Molecular Geometry and Stereochemical Considerations

The pyrrolidine ring adopts a puckered conformation to alleviate torsional strain, with the benzoyl and formyl groups influencing the equilibrium between envelope and twist-boat conformations. Density functional theory (DFT) calculations on analogous pyrrolidine derivatives suggest that steric interactions between the bulky benzoyl group and adjacent substituents may favor a twist conformation (dihedral angle: ~20° between C1 and C2). Stereochemical analysis reveals that the compound exists as a racemic mixture unless synthesized enantioselectively, as the formyl group introduces a chiral center at C2.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Hybridization (N)sp³
Bond Angles (C-N-C)~108° (pyrrolidine ring)

Traditional Synthesis Routes via Acylation and Formylation

Traditional synthesis relies on sequential acylation and formylation of pyrrolidine scaffolds. Benzoylation typically employs benzoyl chloride under Schotten-Baumann conditions, where pyrrolidine reacts with the acylating agent in a biphasic system (e.g., NaOH/CHCl₃) to yield 1-benzoylpyrrolidine [1] [4]. Subsequent formylation at the 2-position is achieved via Vilsmeier-Haack or Duff reactions. For example, Duff formylation using hexamethylenetetramine and trifluoroacetic acid introduces the formyl group regioselectively [5].

Table 1: Traditional Synthesis Conditions and Yields

StepReagentsSolventTemperatureYield (%)
BenzoylationBenzoyl chloride, NaOHCHCl₃/H₂O0–25°C78–85 [1]
FormylationHMTA, CF₃COOHDCM80°C65–72 [5]

Challenges include competing N- versus C-formylation and the need for protecting groups. For instance, unprotected 1-benzoylpyrrolidine may undergo over-formylation, necessitating stoichiometric control [5].

Catalytic Asymmetric Synthesis Strategies

Asymmetric synthesis targets enantiomerically pure 1-benzoyl-2-formylpyrrolidine, crucial for pharmaceutical applications. Cytochrome P411 variants, engineered via directed evolution, enable intramolecular C(sp³)–H amination of azide precursors to form chiral pyrrolidines with up to 99:1 enantiomeric ratio (er) [2]. For example, P411-PYS-5149 catalyzes nitrene insertion into C–H bonds, yielding 2-formyl derivatives after oxidation [2]. Transition-metal catalysts, such as Ni(II)-iminyl radicals, also achieve moderate enantioselectivity (73% ee) via H-atom abstraction and radical recombination [2].

Table 2: Catalytic Systems for Asymmetric Synthesis

CatalystSubstrateee (%)Yield (%)
P411-PYS-5149 (P450)4-Aryl-2-azidopentanes9967 [2]
Ni(II)-iminyl radical2,5-Difluoro derivatives7387 [2]

Mechanistic studies reveal that enantioselectivity arises from both H-atom abstraction (pro-R preference) and radical face selectivity during C–N bond formation [2].

Green Chemistry Approaches for Sustainable Production

Green methodologies prioritize atom economy and reduced waste. Deep eutectic solvents (DES), such as [ChCl][ZnCl₂]₂, enable solvent-free N-formylation using formamide or acetic acid at 80°C, achieving yields up to 92% [5]. Biocatalytic cascades combining P411 enzymes with transaminases further enhance sustainability, converting azides to chiral pyrrolidines in one pot [2].

Table 3: Green Synthesis Metrics

MethodCatalyst/SolventEnergy InputE-Factor
DES-mediated formylation[ChCl][ZnCl₂]₂80°C, 6 h1.2 [5]
Biocatalytic aminationP411-PYS-514925°C, 24 h0.8 [2]

These approaches eliminate toxic reagents and reduce purification steps, aligning with circular chemistry principles.

The partition coefficient (LogP) of 1-Benzoyl-2-formylpyrrolidine represents a critical physicochemical parameter that determines its distribution behavior between lipophilic and hydrophilic phases. Based on computational predictions and structural analysis of related compounds, the estimated LogP value falls within the range of 1.5 to 2.5, indicating moderate lipophilicity [1]. This positioning suggests that the compound exhibits balanced solubility characteristics, with sufficient hydrophilic character from the formyl group and amide functionality to maintain aqueous solubility, while the benzoyl moiety contributes to lipophilic interactions [1] [2].

The molecular structure of 1-Benzoyl-2-formylpyrrolidine (C₁₂H₁₃NO₂, molecular weight 203.24 g/mol) presents multiple functional groups that influence its partition behavior. The pyrrolidine nitrogen can participate in hydrogen bonding interactions, while the carbonyl groups of both the benzoyl and formyl substituents serve as hydrogen bond acceptors [3]. The aromatic benzene ring contributes significantly to the compound's lipophilic character, enabling interactions with non-polar solvents and biological membranes [2].

Solubility predictions based on structural analysis suggest limited water solubility due to the predominant organic character of the molecule. The presence of polar functional groups (formyl and amide carbonyls) provides some aqueous solubility, but the overall lipophilic nature of the benzoyl-substituted pyrrolidine scaffold limits extensive water miscibility. Comparative analysis with structurally related compounds, such as benzyl 2-formylpyrrolidine-1-carboxylate, which demonstrates similar physicochemical characteristics, supports these solubility predictions [3] .

PropertyValueNotes
Estimated LogP1.5-2.5Moderate lipophilicity
Water SolubilityLimitedPolar groups provide some solubility
Molecular Weight203.24 g/molCalculated from C₁₂H₁₃NO₂
Hydrogen Bond Donors0No free N-H or O-H groups
Hydrogen Bond Acceptors3Two carbonyls and nitrogen

Thermal Stability and Degradation Kinetics

Thermal stability analysis of 1-Benzoyl-2-formylpyrrolidine reveals a compound with moderate thermal resistance characteristics. Based on comparative studies with pyrrolidine derivatives and related heterocyclic compounds, the compound demonstrates stability under ambient conditions but exhibits increasing degradation propensity at elevated temperatures [5] [6] [7].

The thermal decomposition profile indicates stable behavior up to approximately 150°C, consistent with findings from pyrrolidine thermal degradation studies that demonstrate exceptional resistance to thermal breakdown within this temperature range [7]. Above this threshold, the compound begins to exhibit measurable degradation rates, with significant thermal decomposition expected beyond 200°C [5] [6].

Kinetic analysis based on pyrrolidine thermal degradation mechanisms suggests that the primary decomposition pathways involve cleavage of the formyl substituent and subsequent ring-opening reactions [5]. The degradation process likely proceeds through initial loss of formaldehyde from the formyl group, followed by benzoyl group rearrangement and eventual pyrrolidine ring fragmentation [5] [7]. Studies of pyrrolidine thermal reactions at elevated temperatures (900-1400 K) have identified characteristic decomposition products including hydrogen cyanide, acetonitrile, and various hydrocarbon fragments, providing insight into potential degradation pathways for 1-Benzoyl-2-formylpyrrolidine [5].

The activation energy for thermal decomposition can be estimated from related pyrrolidine studies, which report values ranging from 75-80 kcal/mol for primary ring cleavage reactions [5]. This relatively high activation energy contributes to the compound's thermal stability under normal processing and storage conditions.

Temperature Range (°C)Stability AssessmentExpected Degradation Products
25-50StableNone expected
50-100Stable with minimal degradationTrace formaldehyde
100-150Moderate stabilityFormaldehyde, pyrrolidine derivatives
150-200Decreased stabilityBenzoic acid derivatives, formyl compounds
>200Significant decompositionComplete fragmentation products

Tautomerism and Conformational Dynamics

The conformational landscape of 1-Benzoyl-2-formylpyrrolidine is dominated by the characteristic pseudorotational behavior of the five-membered pyrrolidine ring system. This phenomenon, intrinsic to saturated five-membered rings, enables dynamic interconversion between multiple puckered conformations without requiring high activation energies [8] [9] [10].

Pseudorotation analysis reveals that the pyrrolidine ring can adopt various envelope and half-chair conformations along a continuous pseudorotational pathway. Computational studies of pyrrolidine indicate that the envelope conformation with the nitrogen atom displaced from the mean plane (N-envelope) represents the energetically preferred geometry, stabilized by approximately 17-29 cm⁻¹ relative to alternative conformations [10]. The pseudorotational barrier has been experimentally determined to be 220 ± 20 cm⁻¹ (approximately 0.6 kcal/mol) through femtosecond spectroscopy studies, enabling facile conformational interconversion at ambient temperature [10].

The presence of both benzoyl and formyl substituents introduces additional conformational complexity through rotational degrees of freedom around the N-C(benzoyl) and C-C(formyl) bonds. The benzoyl group, being planar with the pyrrolidine nitrogen, can adopt different orientations relative to the ring plane, while the formyl substituent can exist in syn or anti configurations relative to adjacent substituents [11] [12].

Tautomeric considerations for 1-Benzoyl-2-formylpyrrolidine primarily involve potential enol-keto equilibria of the formyl group, although such tautomerism is generally unfavorable for simple aldehydes. The compound is more likely to exhibit conformational polymorphism rather than true tautomeric behavior, with different spatial arrangements of the substituents relative to the puckered pyrrolidine ring [13] [14].

Nuclear magnetic resonance studies of similar pyrrolidine derivatives demonstrate that conformational preferences can be significantly influenced by N-substitution patterns. The acylation of the pyrrolidine nitrogen, as present in 1-Benzoyl-2-formylpyrrolidine, has been shown to effectively tune pyrrolidine conformation across the entire pseudorotational cycle, providing opportunities for stereoelectronic optimization [12] [15].

Conformational FeatureEnergy RangeStructural Significance
Pyrrolidine Pseudorotation0-220 cm⁻¹Enables ring flexibility
N-Envelope ConformationLowest energyPreferred ring geometry
C-Envelope Conformations+17-29 cm⁻¹Alternative ring shapes
Benzoyl RotationVariableInfluences intermolecular interactions
Formyl OrientationVariableAffects hydrogen bonding capacity

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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